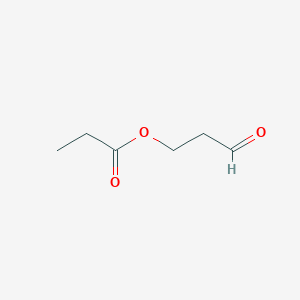
3-Oxopropyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxopropyl propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is formed by the esterification of propanoic acid and 3-oxopropanol. It is a colorless liquid with a fruity odor, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxopropyl propanoate can be synthesized through the esterification reaction between propanoic acid and 3-oxopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to speed up the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The mixture is then heated to the required temperature, and the ester is continuously distilled off to drive the reaction to completion. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Oxopropyl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: Propanoic acid and 3-oxopropanoic acid.
Reduction: 3-oxopropanol and propanol.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
3-Oxopropyl propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the manufacture of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-oxopropyl propanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Propyl propanoate: Another ester with similar properties but different molecular structure.
Ethyl propanoate: An ester with a shorter alkyl chain.
Butyl propanoate: An ester with a longer alkyl chain.
Uniqueness: 3-Oxopropyl propanoate is unique due to the presence of the oxo group, which imparts different reactivity compared to other esters. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
63309-45-5 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-oxopropyl propanoate |
InChI |
InChI=1S/C6H10O3/c1-2-6(8)9-5-3-4-7/h4H,2-3,5H2,1H3 |
InChI Key |
VRRVETKCDNFOPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium](/img/structure/B14505912.png)
![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
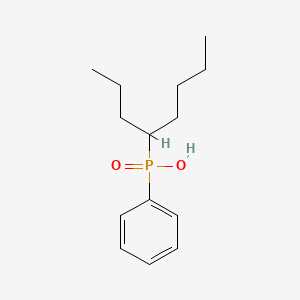
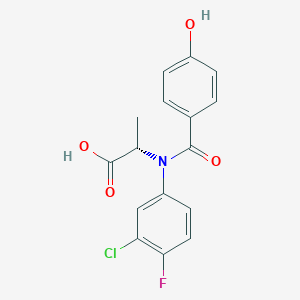
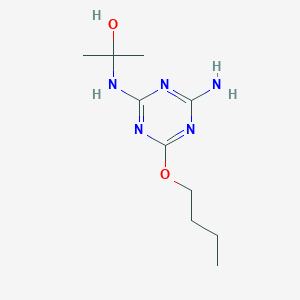
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)

![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
phosphanium iodide](/img/structure/B14506012.png)
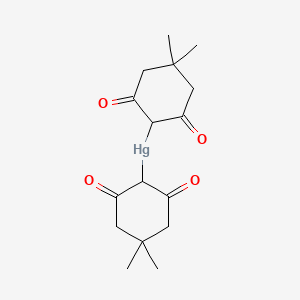
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
